N-[2-(4-methoxyphenyl)ethyl]-4-(methylsulfonyl)-1-piperazinecarbothioamide
Overview
Description
N-[2-(4-methoxyphenyl)ethyl]-4-(methylsulfonyl)-1-piperazinecarbothioamide is a useful research compound. Its molecular formula is C15H23N3O3S2 and its molecular weight is 357.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 357.11808395 g/mol and the complexity rating of the compound is 477. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmaceutical Development and Biological Activity
One significant area of research involves the study and development of drugs for treating diseases. For instance, derivatives of piperazine, a core component of the compound , have been extensively investigated for their potential as non-nucleoside HIV-1 reverse transcriptase inhibitors. These studies aim at discovering new therapeutic agents capable of inhibiting the HIV-1 virus with higher potency and selectivity. The synthesis and bioactivity evaluation of bis(heteroaryl)piperazines (BHAPs) have demonstrated significant improvements in potency against HIV-1, marking a step forward in antiretroviral therapy development (Romero et al., 1994).
Radioligand Development for PET Imaging
Another application involves the development of radiolabeled compounds for positron emission tomography (PET) imaging. Compounds based on the piperazine structure have been used to create radioligands, such as [18F]p-MPPF, for studying serotonin (5-HT1A) receptors. These studies are crucial for understanding the role of serotonin in various neurological disorders and could lead to better diagnostic and therapeutic tools for conditions such as depression and anxiety (Plenevaux et al., 2000).
Chemical Synthesis and Materials Science
Research also extends into the realm of chemical synthesis and materials science, where novel synthetic routes and compounds are being developed for various applications. The stability and reactivity of compounds containing piperazine or its derivatives are of particular interest for creating new materials with unique properties. For instance, novel ionic liquids incorporating piperidinium cations have shown promise for electrochemical applications due to their stability and physico-chemical properties, which could be beneficial for batteries and energy storage technologies (Savilov et al., 2016).
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-4-methylsulfonylpiperazine-1-carbothioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S2/c1-21-14-5-3-13(4-6-14)7-8-16-15(22)17-9-11-18(12-10-17)23(2,19)20/h3-6H,7-12H2,1-2H3,(H,16,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWCGTPAWOHBPNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=S)N2CCN(CC2)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.